molecular formula C8H12 B021861 1-Ethyl-1,4-cyclohexadiene CAS No. 19841-74-8

1-Ethyl-1,4-cyclohexadiene

Cat. No. B021861
CAS RN: 19841-74-8
M. Wt: 108.18 g/mol
InChI Key: PUQJLFYISQDJKP-UHFFFAOYSA-N
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Description

1-Ethyl-1,4-cyclohexadiene is a chemical compound with the molecular formula C8H12 . It is a derivative of cyclohexadiene, a type of cycloalkene .


Molecular Structure Analysis

The molecular structure of 1-Ethyl-1,4-cyclohexadiene consists of a six-membered ring with two double bonds and an ethyl group attached to one of the carbons . The molecular weight is 108.1809 .

Scientific Research Applications

  • Polymers and Superconducting Materials : 1, 4-Cyclohexadiene (1, 4-CHD) serves as a versatile compound with potential applications in polymers, modifiers, and superconducting materials (Omae, 1978).

  • Polymerization and Copolymerization : It is involved in catalytic 1,3-cyclohexadiene homopolymerization and regioselective copolymerization with ethylene, leading to the formation of soluble polycyclohexadienes and highly regioselective 1,4-cyclohexene units in the polyethylene back (Heiser et al., 2005).

  • Chemical Characterization : The compound's chemical nature has been characterized, such as the lower energy of the A u anion state than the B 3g anion state in 1,4-cyclohexadiene, impacting the assignment of the parabenzoquinone electron transmission spectrum (Modelli et al., 1986).

  • Reactivity and Radical Addition : The structure of molecules like cycloheptatriene-1,3,5 significantly influences the energy of activation in the addition of ethyl radicals, suggesting a strong interplay between molecular structure and reactivity (Brown & James, 1965).

  • Electron Spectroscopy and Radical Nature : The ESR spectrum of liquid 1,4-cyclohexadiene indicates that it is a planar, conjugated pi radical, similar to irradiated solid benzene, providing insights into its radical nature and electronic properties (Fessenden & Schuler, 1963).

  • Chemical Reactions and Transition States : The compound plays a role in reactions like the retro-Diels-Alder reaction of cyclohexene to form ethylene and butadiene, revealing insights into the nature of the transition state and isotope effects (Dewar et al., 1978).

  • Building Blocks in Synthesis : 1,4-Cyclohexadiene derivatives are accessible through transition-metal-catalyzed Diels-Alder reactions, serving as valuable building blocks for further transformations and synthesis of arene derivatives (Hilt, 2014).

Safety And Hazards

1-Ethyl-1,4-cyclohexadiene should be handled with care. Contact with skin and eyes should be avoided, and formation of dust and aerosols should be prevented . Appropriate exhaust ventilation should be provided at places where dust is formed .

properties

IUPAC Name

1-ethylcyclohexa-1,4-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12/c1-2-8-6-4-3-5-7-8/h3-4,7H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUQJLFYISQDJKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CCC=CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40173585
Record name 1,4-Cyclohexadiene, 1-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40173585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-1,4-cyclohexadiene

CAS RN

19841-74-8
Record name 1,4-Cyclohexadiene, 1-ethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019841748
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 19841-74-8
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4-Cyclohexadiene, 1-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40173585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Ethyl-1,4-cyclohexadiene
Reactant of Route 2
1-Ethyl-1,4-cyclohexadiene
Reactant of Route 3
1-Ethyl-1,4-cyclohexadiene
Reactant of Route 4
1-Ethyl-1,4-cyclohexadiene
Reactant of Route 5
1-Ethyl-1,4-cyclohexadiene
Reactant of Route 6
1-Ethyl-1,4-cyclohexadiene

Citations

For This Compound
33
Citations
D Masilamani, MM Rogić - Tetrahedron Letters, 1978 - Elsevier
We proposed'that the facile regiospecific isomerization of trisubstituted olefins in liquid sulfur dioxide involves a reversible ene reaction of the olefin-sulfur dioxide adduct followed by the …
Number of citations: 8 www.sciencedirect.com
B Ramírez, TC Córdova-Sintjago, F Ruette… - Molecular …, 2015 - Taylor & Francis
The mechanisms of gas-phase thermal decomposition of alkyl-substituted cyclohexadienes were studied by the means of quantum chemical calculations with theory levels Møller-…
Number of citations: 3 www.tandfonline.com
E Taskinen, K Nummelin - Tetrahedron, 1994 - Elsevier
The relative thermodynamic stabilities of the E and Z forms of 3-ethylidenecyclohexene, 1-ethyl-1,3-cyclohexadiene, 2-ethyl-1,3-cyclohexadiene and 1-ethyl-1,4-cyclohexadiene were …
Number of citations: 1 www.sciencedirect.com
P Bredael - Journal of Analytical and Applied Pyrolysis, 1982 - Elsevier
Pyrolysis of 1,7-octadiene identified as an intermediate during the thermal degradation of cis-decalin, has been studied between 843 and 953 K. The 1,7-octadiene radical first produced…
Number of citations: 5 www.sciencedirect.com
V Vasta, V Ventura, G Luciano, V Andronico… - Meat Science, 2012 - Elsevier
This study was designed to assess whether different grazing managements affect the appearance of organic volatile compounds (VOC) in lamb fat. Forty-two lambs were divided into …
Number of citations: 47 www.sciencedirect.com
H Wang, B Zhang, S Gong, Y Liu, L Wang, X Zhang… - Fuel, 2020 - Elsevier
A wide pressure range pyrolysis experiment of 2-ethylnorbornane (EthNB), a potential high energy-density fuel, was conducted in a micro-reactor at 773–1098 K, 0.1–3.0 MPa and 2.1–…
Number of citations: 5 www.sciencedirect.com
D Masilamani, EH Manahan, J Vitrone… - The Journal of Organic …, 1983 - ACS Publications
Sulfur dioxide reacts readily with 1-alkoxycyclohexenes togive unstable l, 2, 3, 4, 5a, 6, 7, 8, 9, 9b-decahydro-4a, 9a-dialkoxydibenzothiophene 5, 5-dioxides, which, after elimination of …
Number of citations: 29 pubs.acs.org
B Ondruschka, G Zimmermann, M Remmler… - Journal of analytical and …, 1990 - Elsevier
The conventional pyrolysis (CP) of decalin has been studied in the temperature range 770–1020 K and the results compared with data from experiments using cw CO 2 laser-powered …
Number of citations: 26 www.sciencedirect.com
HJ Jung, JH Han, EA Jung, BK Park… - Chemistry of …, 2014 - ACS Publications
Ruthenium (Ru) and ruthenium oxide (RuO 2 ) thin films were grown by atomic layer deposition (ALD) using a novel zerovalent (1,5-hexadiene)(1-isopropyl-4-methylbenzene)Ru …
Number of citations: 41 pubs.acs.org
PJ Kropp, HJ Krauss - Journal of the American Chemical Society, 1967 - ACS Publications
On irradiation in methanol in the presence of one of the aromatic hydrocarbon photosensitizers ben-zene, toluene, or xylene, 1-methylcyclohexene (lb) and-heptene (lc) were each …
Number of citations: 96 pubs.acs.org

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